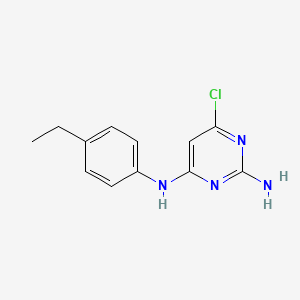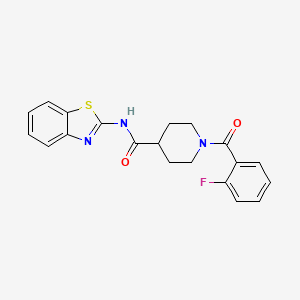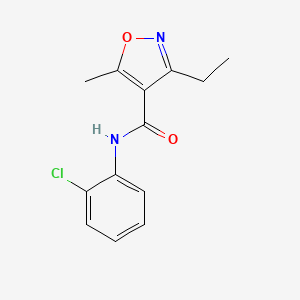
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine
Vue d'ensemble
Description
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine, also known as CEPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CEPD is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine exerts its effects by inhibiting specific enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in the cell cycle progression of cancer cells. 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine also inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has been found to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes and proteins. It can be used at low concentrations, reducing the risk of toxicity and side effects. However, 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine also has some limitations, including its limited solubility in water and its instability in certain conditions. These limitations can affect its effectiveness and require careful handling and storage.
Orientations Futures
There are several future directions for research on 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine. One area of research is the development of new synthesis methods to improve the yield and purity of 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine. Another area of research is the investigation of 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine's effects on other signaling pathways involved in cancer cell proliferation and inflammation. Additionally, future research could focus on the development of new formulations of 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine to improve its solubility and stability in various conditions.
Applications De Recherche Scientifique
6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. 6-chloro-N~4~-(4-ethylphenyl)-2,4-pyrimidinediamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
Propriétés
IUPAC Name |
6-chloro-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-2-8-3-5-9(6-4-8)15-11-7-10(13)16-12(14)17-11/h3-7H,2H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPIEILPKNJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-6-chloro-4-pyrimidinyl)-N-(4-ethylphenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4763058.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4763074.png)
![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)



![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)

![5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)

